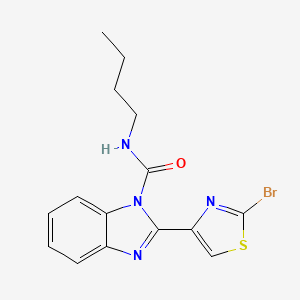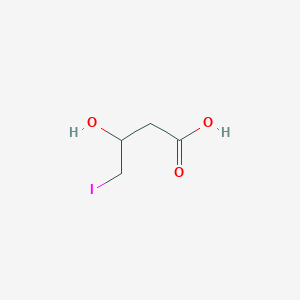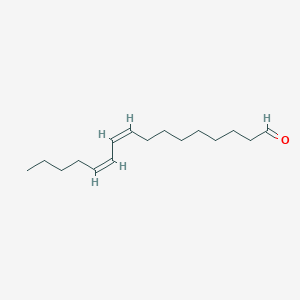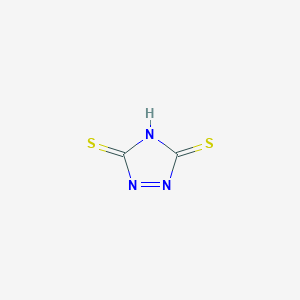
3H-1,2,4-Triazole-3,5(4H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3,5(4H)-dithione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dithione typically involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazole-dithione compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazole-3,5(4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Dithiols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3H-1,2,4-Triazole-3,5(4H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dithione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways: It can modulate biochemical pathways related to oxidative stress, microbial growth, and cellular signaling.
Comparison with Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in oxidation reactions and as a dienophile in cycloaddition reactions.
4-Methyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
68902-89-6 |
|---|---|
Molecular Formula |
C2HN3S2 |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C2HN3S2/c6-1-3-2(7)5-4-1/h(H,3,6,7) |
InChI Key |
TVGIZXIGLOVXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NC(=S)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


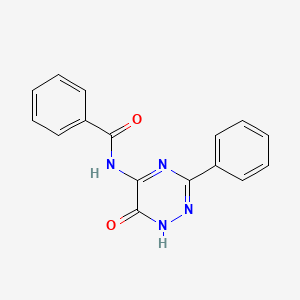
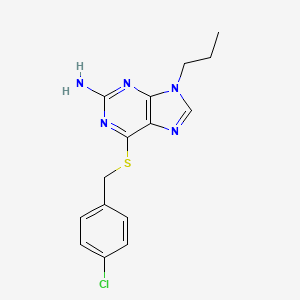

![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)

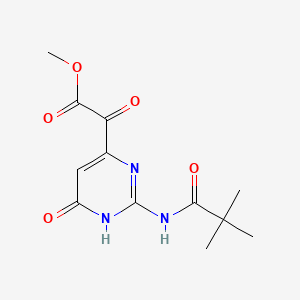
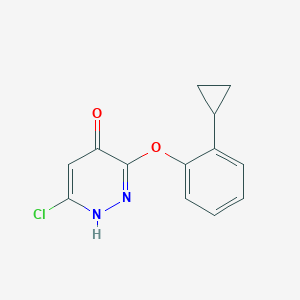
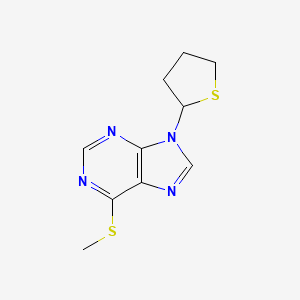
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
